2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring, an oxadiazole ring, and a tetrahydrofuran ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the acetamide group would likely play a significant role in its three-dimensional structure and its chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could affect its solubility in different solvents .Scientific Research Applications
Therapeutic Potency of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives are known for their wide-ranging bioactivities, making them subjects of intense research for therapeutic applications. The unique structural features of the 1,3,4-oxadiazole ring, including its ability to bind with various enzymes and receptors through multiple weak interactions, confer an array of therapeutic potentials on its derivatives. These compounds have been extensively explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Diverse Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazole, have been identified for their wide range of biological activities. These activities span across antimicrobial, anticancer, and anti-inflammatory effects, among others. The versatility in chemical modification of oxadiazole compounds allows for the synthesis of more effective and potent drugs tailored to specific therapeutic needs (Jalhan et al., 2017).
Chemical Synthesis and Applications in Material Science
Beyond their pharmaceutical applications, 1,3,4-oxadiazole compounds find relevance in material science, polymer chemistry, and as components in organic electronics due to their promising electrical properties. The synthetic strategies and chemical reactivity of these compounds underline their utility in creating materials with desirable properties for various industrial applications (Sharma et al., 2022).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrrolidine-2,5-dione-acetamide derivatives have shown anticonvulsant and analgesic activities, possibly through interactions with neuronal voltage-sensitive sodium and L-type calcium channels .
Safety and Hazards
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-5-1-4-13(10-14)18-22-19(27-23-18)16-7-2-8-24(16)12-17(25)21-11-15-6-3-9-26-15/h1-2,4-5,7-8,10,15H,3,6,9,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVSGKGORBWFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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